molecular formula C14H19NNa2O14S B14809154 Heparin disaccharide III-A, sodium salt

Heparin disaccharide III-A, sodium salt

Cat. No.: B14809154
M. Wt: 503.3 g/mol
InChI Key: CECQKZXNZYJIAZ-GPLZOGLDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin disaccharide III-A, sodium salt is typically prepared by enzymatic digestion of porcine mucosal heparin using bacterial heparinase enzymes . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Heparin disaccharide III-A, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the disaccharide.

    Substitution: Substitution reactions can introduce new functional groups into the disaccharide structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide .

Scientific Research Applications

Heparin disaccharide III-A, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Heparin disaccharide III-A, sodium salt exerts its effects primarily through interactions with proteins and enzymes involved in the coagulation pathway. The compound binds to antithrombin III, accelerating the rate at which antithrombin III inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties.

Comparison with Similar Compounds

Heparin disaccharide III-A, sodium salt is unique among glycosaminoglycans due to its specific structure and high degree of sulfation. Similar compounds include:

Q & A

Basic Research Questions

Q. What structural features distinguish Heparin disaccharide III-A from other heparin-derived disaccharides, and what methods are used for their characterization?

Heparin disaccharide III-A (ΔUA2S→GlcNS6S) is characterized by its specific sulfation pattern: a 2-O-sulfated uronic acid (ΔUA2S) linked to a 6-O-sulfated, N-sulfated glucosamine (GlcNS6S). Differentiation from isomers (e.g., II-A, IV-A) requires nuclear magnetic resonance (NMR) for sulfation site confirmation and mass spectrometry (MS) for molecular weight and fragmentation analysis. Enzymatic digestion with heparinases (I, II, III) followed by LC-MS/MS is critical for resolving structural ambiguity .

Q. What enzymatic or chemical methods are used to generate Heparin disaccharide III-A for experimental studies?

Heparin disaccharide III-A is typically generated via controlled enzymatic digestion of heparin or heparan sulfate using heparinase III, which cleaves specific glycosidic linkages. Post-digestion, purification involves size-exclusion chromatography or ion-exchange chromatography to isolate the disaccharide. Purity is validated using HPLC with UV detection (232 nm for unsaturated uronic acid) .

Q. How is the purity and stability of Heparin disaccharide III-A validated in experimental workflows?

Purity is assessed via reverse-phase HPLC coupled with charged aerosol detection (CAD) or UV spectroscopy. Stability studies involve monitoring degradation under varying pH, temperature, and storage conditions (-20°C recommended for long-term stability). Analytical standards (e.g., commercially available disaccharide mixes) are used for calibration .

Advanced Research Questions

Q. How can researchers differentiate and quantify Heparin disaccharide III-A from co-eluting isomers (e.g., II-A) in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is employed to target unique fragment ions. For III-A, the product ion m/z 236.9 ([B1]⁻) is specific, while II-A generates m/z 357.0 ([0,2A₂]⁻). Isotopic labeling or stable isotope-labeled internal standards improve quantification accuracy in serum or plasma samples .

Q. What role does the sulfation pattern of Heparin disaccharide III-A play in modulating biological interactions (e.g., with antithrombin III or growth factors)?

The 6-O-sulfation on GlcNS6S is critical for high-affinity binding to antithrombin III (AT-III), enhancing anticoagulant activity. Functional assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), quantify binding kinetics. Comparative studies with desulfated analogs reveal structure-activity relationships .

Q. How do inter-individual variations in disaccharide composition (e.g., III-A levels in human serum) impact data interpretation in clinical research?

Variability arises from factors like ethnicity, age, and health status. Normalization strategies include using donor-matched controls and integrating demographic metadata. Statistical tools (e.g., principal component analysis) differentiate biological variation from methodological noise. For example, III-A levels in platelet-poor plasma show donor-specific fluctuations linked to heparan sulfate metabolism .

Q. What advanced analytical techniques address limitations in detecting low-abundance disaccharides (e.g., III-A) in heparan sulfate chains?

High-resolution MS (HR-MS) with ion mobility separation enhances sensitivity for low-abundance isomers. Derivatization strategies (e.g., permethylation) improve ionization efficiency. For structural confirmation, tandem MS with electron-activated dissociation (EAD) provides detailed sulfation mapping .

Q. Methodological Considerations for Data Contradictions

  • Conflict in sulfation patterns under high-sodium conditions : Evidence shows increased 6-O-sulfation in renal proteoglycans under high-salt diets, contradicting assumptions of static sulfation. Researchers must contextualize findings using in vitro vs. in vivo models and validate via orthogonal methods (e.g., qRT-PCR for sulfotransferase expression) .
  • Discrepancies in donor serum disaccharide profiles : Variability in III-A levels across ethnic groups (e.g., Hispanic vs. Caucasian donors) necessitates larger cohort studies and standardized pre-analytical protocols to minimize confounding factors .

Properties

Molecular Formula

C14H19NNa2O14S

Molecular Weight

503.3 g/mol

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11-,13?,14-;;/m0../s1

InChI Key

CECQKZXNZYJIAZ-GPLZOGLDSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.